2-cyclohexyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide
Description
2-cyclohexyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide is a small-molecule acetamide derivative featuring a pyridazine core substituted with a methanesulfonyl group at the 6-position. The phenylacetamide moiety is further modified with a cyclohexyl group at the 2-position and a pyridazinyl-substituted phenyl ring at the N-position.
Properties
IUPAC Name |
2-cyclohexyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-26(24,25)19-11-10-17(21-22-19)15-8-5-9-16(13-15)20-18(23)12-14-6-3-2-4-7-14/h5,8-11,13-14H,2-4,6-7,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKDTXOKCPLIGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyridazinyl intermediate: This step involves the reaction of a suitable precursor with reagents such as hydrazine and sulfuric acid to form the pyridazinyl ring.
Introduction of the methylsulfonyl group: The pyridazinyl intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Coupling with the phenylacetamide moiety: The final step involves the coupling of the modified pyridazinyl intermediate with a phenylacetamide derivative under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
2-cyclohexyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or cancer.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the methylsulfonyl group can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-cyclohexyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide with structurally related acetamide derivatives, focusing on core scaffolds, substituent effects, and hypothesized biological implications.
Structural Analogues from Patent Literature
describes tetrahydrocarbazole-based acetamides such as N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide. Unlike the pyridazine core in the target compound, these analogs employ a tetrahydrocarbazole scaffold, which confers rigidity and planar aromaticity. The chloro, fluoro, or methyl substituents on the carbazole ring may enhance lipophilicity and membrane permeability compared to the methanesulfonyl group in the pyridazine derivative.
highlights benzothiazole-containing acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide). These compounds feature a benzothiazole core with electron-withdrawing trifluoromethyl groups, contrasting with the electron-deficient pyridazine-sulfonyl motif. The trifluoromethyl group may enhance metabolic stability, while the methoxy substituents could modulate pharmacokinetic properties. The target compound’s cyclohexyl group, absent in these analogs, may reduce steric hindrance and improve binding pocket accommodation .
Pyridazine-Based Analogues
details 2-(3-methylphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide, which shares a pyridazine core with the target compound. Key differences include:
- Substituent Position : The phenyl group at the 6-position of pyridazine in this analog vs. the methanesulfonyl group in the target compound.
- Linker Chemistry : An ethyloxy spacer in the compound vs. a direct phenyl-acetamide linkage in the target molecule.
The methanesulfonyl group in the target compound likely enhances electrostatic interactions with charged residues in target proteins, whereas the phenyl group in the analog may prioritize hydrophobic binding.
Table 1: Comparative Analysis of Structural Features
Functional Implications
- Methanesulfonyl vs. Halogen/Trifluoromethyl : The sulfonyl group’s polarity may improve aqueous solubility and target engagement compared to halogen or trifluoromethyl substituents, which prioritize lipophilicity and passive diffusion .
- Cyclohexyl vs. Aromatic Linkers : The cyclohexyl group in the target compound could reduce π-π stacking interference, favoring interactions with aliphatic protein residues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
